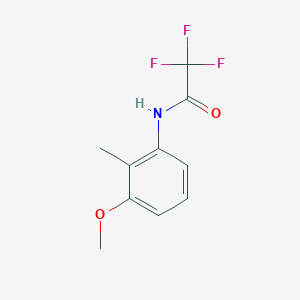
2,2,2-trifluoro-N-(3-methoxy-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of trifluoromethyl and methoxy groups attached to an acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(3-methoxy-2-methylphenyl)acetamide typically involves the reaction of 3-methoxy-2-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methoxy-2-methylaniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C.
Procedure: The 3-methoxy-2-methylaniline is dissolved in a suitable solvent, such as dichloromethane, and trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-methylacetamide
- 2,2,2-Trifluoro-N-(2-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
1245645-40-2 |
|---|---|
Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C10H10F3NO2/c1-6-7(4-3-5-8(6)16-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
WAGOFDWCHFFGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


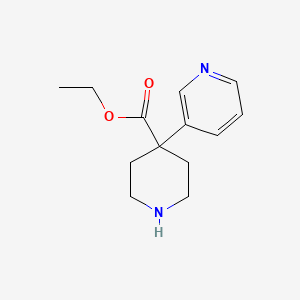





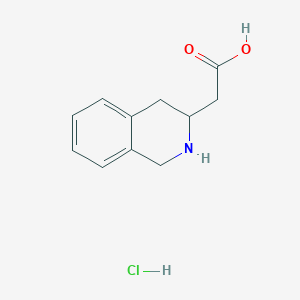
![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)

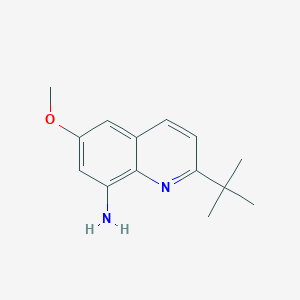
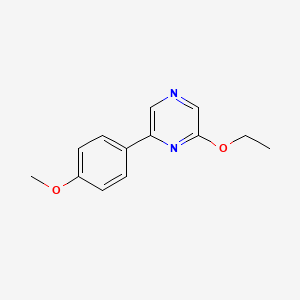
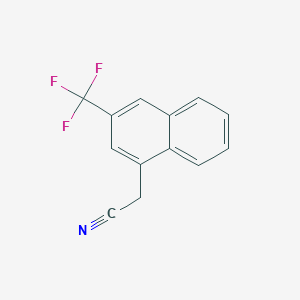
![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)
